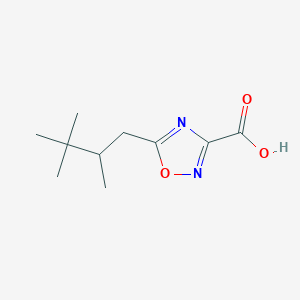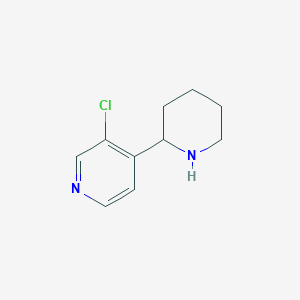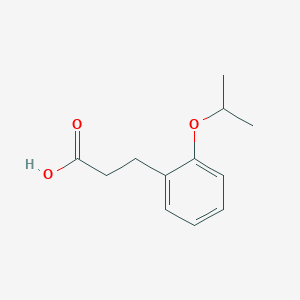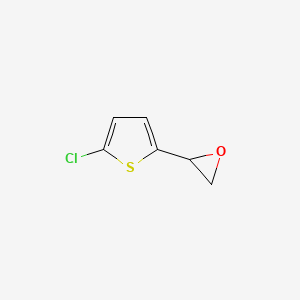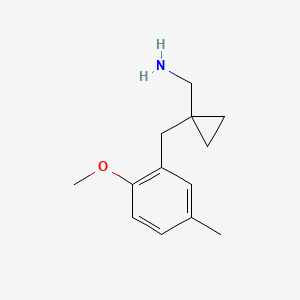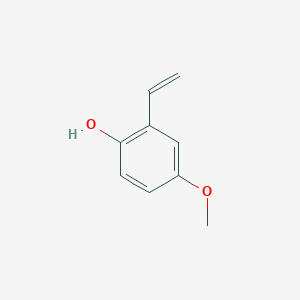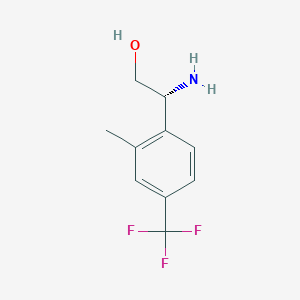
(R)-2-Amino-2-(2-methyl-4-(trifluoromethyl)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a trifluoromethyl group, and a phenyl ring, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves reductive amination, where the benzaldehyde reacts with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent are employed.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, reducing the need for post-synthesis resolution.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogens or alkyl groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways by binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.
2-amino-2-phenylethanol: Lacks the trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[2-methyl-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO/c1-6-4-7(10(11,12)13)2-3-8(6)9(14)5-15/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1 |
Clave InChI |
XHXQKSPRDWXJKC-VIFPVBQESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C(F)(F)F)[C@H](CO)N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)(F)F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


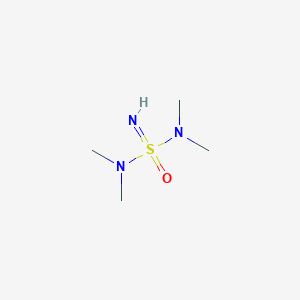
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)

![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
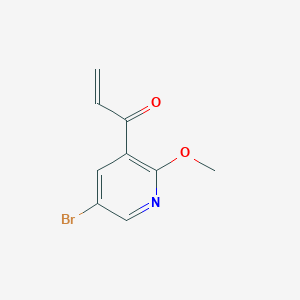
![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)

